molecular formula C18H22N2O B512754 2,5-dimethyl-7,18-diazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),12,14,16-tetraen-6-one CAS No. 35073-86-0

2,5-dimethyl-7,18-diazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),12,14,16-tetraen-6-one

Cat. No.: B512754
CAS No.: 35073-86-0
M. Wt: 282.4g/mol
InChI Key: PIQARLQHRWXSLS-UHFFFAOYSA-N
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Description

3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one is a complex organic compound with a unique structure that combines elements of pyridine, azepine, and indole

Preparation Methods

The synthesis of 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one typically involves multicomponent reactions. These reactions often include the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, or the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Industrial production methods may involve optimization of reaction conditions, such as the choice of solvents and the sequence of reagent introduction, to maximize yield and purity.

Chemical Reactions Analysis

3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one undergoes various chemical reactions, including:

Scientific Research Applications

3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one include:

Properties

CAS No.

35073-86-0

Molecular Formula

C18H22N2O

Molecular Weight

282.4g/mol

IUPAC Name

2,5-dimethyl-7,18-diazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),12,14,16-tetraen-6-one

InChI

InChI=1S/C18H22N2O/c1-12-9-10-18(2)16-14(7-5-11-20(18)17(12)21)13-6-3-4-8-15(13)19-16/h3-4,6,8,12,19H,5,7,9-11H2,1-2H3

InChI Key

PIQARLQHRWXSLS-UHFFFAOYSA-N

SMILES

CC1CCC2(C3=C(CCCN2C1=O)C4=CC=CC=C4N3)C

Canonical SMILES

CC1CCC2(C3=C(CCCN2C1=O)C4=CC=CC=C4N3)C

Origin of Product

United States

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